1H-1,3-Benzimidazole-2-methanol, alpha-methyl-1-[4-(2-methylphenoxy)butyl]-
Overview
Description
1H-1,3-Benzimidazole-2-methanol, alpha-methyl-1-[4-(2-methylphenoxy)butyl]- is a complex organic compound that belongs to the class of benzimidazole derivatives This compound is characterized by its unique structure, which includes a benzimidazole ring, a butyl chain, and a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,3-Benzimidazole-2-methanol, alpha-methyl-1-[4-(2-methylphenoxy)butyl]- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzimidazole Ring: The benzimidazole ring is synthesized by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Attachment of the Butyl Chain: The butyl chain is introduced through a nucleophilic substitution reaction, where the benzimidazole derivative reacts with a butyl halide in the presence of a base.
Introduction of the Phenoxy Group: The phenoxy group is attached via an etherification reaction, where the butyl-substituted benzimidazole reacts with 2-methylphenol in the presence of a suitable catalyst.
Formation of the Ethanol Group: The final step involves the reduction of a carbonyl group to form the ethanol moiety, typically using a reducing agent such as sodium borohydride.
Industrial Production Methods
Industrial production of 1H-1,3-Benzimidazole-2-methanol, alpha-methyl-1-[4-(2-methylphenoxy)butyl]- may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1H-1,3-Benzimidazole-2-methanol, alpha-methyl-1-[4-(2-methylphenoxy)butyl]- undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form a carbonyl compound using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The benzimidazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
1H-1,3-Benzimidazole-2-methanol, alpha-methyl-1-[4-(2-methylphenoxy)butyl]- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-1,3-Benzimidazole-2-methanol, alpha-methyl-1-[4-(2-methylphenoxy)butyl]- involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **2-(4-benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzimidazol-1-yl]ethanone
- **3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
Uniqueness
1H-1,3-Benzimidazole-2-methanol, alpha-methyl-1-[4-(2-methylphenoxy)butyl]- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and interactions, making it a versatile compound in various research fields.
Properties
IUPAC Name |
1-[1-[4-(2-methylphenoxy)butyl]benzimidazol-2-yl]ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-15-9-3-6-12-19(15)24-14-8-7-13-22-18-11-5-4-10-17(18)21-20(22)16(2)23/h3-6,9-12,16,23H,7-8,13-14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJFNESBMIWRPPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCCCN2C3=CC=CC=C3N=C2C(C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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